molecular formula C17H15Cl2N3O2 B2815109 N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477859-87-3

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2815109
CAS RN: 477859-87-3
M. Wt: 364.23
InChI Key: KPMXKYPZTWHGCZ-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, also known as AG1478, is a synthetic compound that belongs to the quinazoline family of compounds. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in the regulation of cell proliferation, differentiation, and survival. The overexpression or activation of EGFR has been implicated in the development and progression of various types of cancer. AG1478 has been extensively studied for its potential use in cancer therapy.

Scientific Research Applications

Antiviral Properties

Research has identified derivatives of 4-anilinoquinazoline, closely related to the specified compound, as potent inhibitors of viruses like dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). These compounds exhibit significant antiviral activity with minimal toxicity, suggesting their potential as therapeutic agents against viral infections (Saul et al., 2021).

Protein Kinase Inhibition

A study on 4-anilinoquinazoline derivatives highlighted their effectiveness as inhibitors for protein kinases implicated in Alzheimer's disease. Among the synthesized compounds, one demonstrated potent inhibitory activity against CLK1 and GSK-3α/β kinase, important targets for Alzheimer's therapy (Waiker et al., 2014).

Antimicrobial and Anticonvulsant Activities

Further research into quinazoline derivatives has shown a broad spectrum of antimicrobial activity against various bacteria and fungi, along with potent anticonvulsant properties. These findings indicate the potential of quinazoline derivatives in treating microbial infections and epilepsy (Rajasekaran et al., 2013).

Anticancer Properties

Another area of interest is the synthesis of 4-anilinoquinazoline derivatives as potent apoptosis inducers and anticancer agents. These compounds have shown efficacy in cell-based assays and possess high blood-brain barrier penetration, indicating their potential in cancer therapy (Sirisoma et al., 2009).

DNA-Binding Capabilities

Quinazoline derivatives have also been studied for their DNA-binding capabilities, suggesting a potential role in developing therapeutic agents that target DNA interactions. Some compounds have shown significant interaction with DNA, pointing towards their potential application in cancer therapy or as tools in molecular biology (Garofalo et al., 2010).

Mechanism of Action

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-23-15-6-11-14(7-16(15)24-2)21-9-22-17(11)20-8-10-3-4-12(18)13(19)5-10/h3-7,9H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMXKYPZTWHGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

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